
Tigecycline, (4R)-
概要
説明
Tigecycline, (4R)-, is a glycylcycline antibiotic developed to combat multidrug-resistant bacterial infections. It is a semisynthetic derivative of minocycline, designed to overcome resistance mechanisms that affect traditional tetracyclines. Tigecycline is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .
生化学分析
Biochemical Properties
Tigecycline, (4R)- interacts with the 30S ribosomal subunit of bacteria, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, leading to the loss of peptide formation and bacterial growth .
Cellular Effects
Tigecycline, (4R)- has been shown to have antitumorigenic effects. It causes loss of cell viability mediated by mitochondrial oxidative phosphorylation (OXPHOS) and RAC1 in hepatocellular carcinoma cells . It also exhibits a time-dependent bactericidal activity and has a prolonged postantibiotic effect (PAE) against Gram-positive and Gram-negative pathogens .
Molecular Mechanism
Tigecycline, (4R)- evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit .
Temporal Effects in Laboratory Settings
Tigecycline, (4R)- exhibits a time-dependent bactericidal activity and has a prolonged postantibiotic effect (PAE) against Gram-positive and Gram-negative pathogens following a 3 mg/kg dose . In laboratory settings, tigecycline treatment resulted in a significant reduction of mitochondrial function, which preceded the observed decrease in cell viability .
Dosage Effects in Animal Models
In animal models, the pharmacokinetics of tigecycline, (4R)- are linear. After a 100-milligram loading dose, followed by 50 milligrams every 12 h, the steady-state maximum concentration in serum after a 1-h infusion is ∼0.6 µg/mL .
Metabolic Pathways
The major metabolic pathways identified for Tigecycline, (4R)- are glucuronidation of tigecycline and amide hydrolysis followed by N-acetylation to form N-acetyl-9-aminominocycline .
Transport and Distribution
Tigecycline, (4R)- is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .
Subcellular Localization
The exact subcellular localization of Tigecycline, (4R)- is not clearly defined in the literature. Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosome .
準備方法
Synthetic Routes and Reaction Conditions: Tigecycline is synthesized through a multistep process starting from minocycline. The key step involves the addition of a glycyclamide moiety to the 9-position of minocycline. This modification enhances its activity against resistant bacteria .
Industrial Production Methods: Industrial production of tigecycline involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is typically formulated for intravenous administration .
化学反応の分析
Types of Reactions: Tigecycline undergoes various chemical reactions, including:
Oxidation: Tigecycline can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Tigecycline can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
科学的研究の応用
Clinical Indications
1. Complicated Skin and Skin Structure Infections (cSSSI)
Tigecycline has shown efficacy in treating cSSSI, particularly those caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). A pooled analysis indicated clinical cure rates comparable to imipenem/cilastatin, with 74% efficacy reported in clinical trials .
2. Complicated Intra-Abdominal Infections (cIAI)
In phase 3 trials comparing tigecycline to imipenem/cilastatin, tigecycline demonstrated non-inferiority in clinical cure rates for cIAI. The drug was effective against various pathogens, including Enterobacteriaceae and anaerobes . Adverse effects were noted but were generally manageable.
3. Community-Acquired Bacterial Pneumonia (CABP)
Tigecycline has been evaluated in clinical settings for CABP, with ongoing trials assessing its effectiveness against resistant strains. Initial studies suggest it may be a viable option for patients with severe pneumonia caused by multidrug-resistant organisms .
4. Off-Label Uses
Tigecycline has been used off-label for severe Clostridioides difficile infections and other polymicrobial infections due to its broad spectrum of activity against resistant pathogens . Recent data suggest its potential effectiveness against atypical pathogens like Coxiella spp. and Rickettsia spp. .
Pharmacokinetics and Mechanism of Action
Tigecycline exhibits excellent tissue penetration, making it effective for deep-seated infections. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting protein synthesis while evading common resistance mechanisms such as efflux pumps and ribosomal protection .
Efficacy and Safety Profile
Despite its effectiveness, tigecycline has been associated with increased mortality rates in certain populations, particularly those with severe infections or sepsis . A meta-analysis revealed a mortality rate of 4% among patients treated with tigecycline compared to 3% for other antibiotics . This necessitates careful patient selection and monitoring during treatment.
Case Studies
Case Study 1: Efficacy in Severe Infections
A retrospective study evaluated tigecycline's use in severely ill patients with complicated infections. The study found that while tigecycline was effective, patients with severe sepsis had higher mortality rates compared to those receiving alternative therapies .
Case Study 2: Tigecycline vs. Colistin
In a comparative study of tigecycline and colistin for treating XDR Acinetobacter baumannii infections, no significant differences were found in treatment success or mortality rates; however, nephrotoxicity was more prevalent in the colistin group .
作用機序
Tigecycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, ultimately inhibiting bacterial growth .
類似化合物との比較
Minocycline: The parent compound from which tigecycline is derived.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Omadacycline: A newer glycylcycline with similar antibacterial activity.
Eravacycline: Another glycylcycline developed for similar clinical applications.
Uniqueness of Tigecycline: Tigecycline is unique due to its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. This makes it particularly effective against multidrug-resistant bacteria .
生物活性
Tigecycline, a member of the glycylcycline class of antibiotics, is notable for its broad-spectrum antibacterial activity, particularly against multidrug-resistant pathogens. This article delves into the biological activity of tigecycline, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
Tigecycline exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of aminoacyl-tRNA into the ribosome, which is essential for peptide chain elongation. This mechanism is similar to that of traditional tetracyclines but with a significantly enhanced binding affinity, allowing it to overcome common resistance mechanisms such as efflux pumps and ribosomal protection .
Pharmacokinetics
Tigecycline demonstrates unique pharmacokinetic properties:
- Half-Life : Approximately 27-42 hours in humans.
- Distribution : High volume of distribution (500-700 L), indicating extensive tissue penetration.
- Excretion : Primarily excreted unchanged in bile; minimal renal excretion.
- Tissue Concentrations : Notably higher concentrations in tissues compared to serum (e.g., gall bladder: 38-fold higher) .
The pharmacokinetic profile supports its use in treating infections in various body compartments, including skin, lungs, and abdominal cavities.
Antibacterial Spectrum
Tigecycline is effective against a wide range of pathogens:
Pathogen Type | Susceptibility (%) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 100% |
Vancomycin-resistant Enterococci (VRE) | 100% |
Extended-spectrum β-lactamase-producing Enterobacteriaceae | 98% |
Penicillin-resistant Streptococcus pneumoniae | 100% |
Acinetobacter baumannii | 88% |
Klebsiella pneumoniae | 74.5% |
This broad spectrum makes tigecycline a critical option for treating polymicrobial infections and those caused by resistant strains .
Case Studies
-
Clostridioides difficile Infection (CDI) :
A recent study evaluated tigecycline's impact on CDI outcomes. Despite its broad-spectrum activity, it did not significantly improve 30-day mortality rates when adjusted for various clinical factors (odds ratio: 0.89; P = 0.853). This suggests that while tigecycline may be effective against certain pathogens, its efficacy in CDI requires further investigation through randomized controlled trials . -
Complicated Skin and Soft Tissue Infections :
Clinical trials demonstrated that 85% of patients treated with tigecycline achieved clinical cure compared to lower rates in control groups. Adverse effects were primarily gastrointestinal, with increased reports of nausea and vomiting .
Research Findings
Recent pharmacological studies have highlighted the importance of population pharmacokinetics in critically ill patients. Factors such as age and physiological status significantly influence drug clearance and volume distribution. The Acute Physiology and Chronic Health Evaluation II (APACHE II) score was identified as a critical determinant affecting tigecycline clearance .
特性
IUPAC Name |
(4R,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21+,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-RXEYFDPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422262-97-2 | |
Record name | Tigecycline, (4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422262972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGECYCLINE, (4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U98SS1SU9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。